2-(Chloromethoxy)-1,1-difluoroethane
Description
2-(Chloromethoxy)-1,1-difluoroethane (CAS 338-65-8), also known as 2-chloro-1,1-difluoroethane or HCFC-142, is a halogenated hydrocarbon with the molecular formula C₂H₃ClF₂ and a molecular weight of 100.5 g/mol . Structurally, it consists of an ethane backbone with two fluorine atoms at the 1-position, a chlorine atom at the 2-position, and a methoxy group (-OCH₃) substituted at the same carbon as the chlorine . This compound is classified under the Globally Harmonized System (GHS) as a simple asphyxiant (H380), flammable gas (H226, H280), skin/eye irritant (H315, H319), respiratory irritant (H335), and ozone-depleting substance (H420) . Its primary applications include laboratory research, chemical synthesis, and industrial manufacturing, particularly as a precursor in fluorinated compound production .
Properties
IUPAC Name |
2-(chloromethoxy)-1,1-difluoroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O/c4-2-7-1-3(5)6/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGKGDPFNFCMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558385-27-5 | |
| Record name | 2-(chloromethoxy)-1,1-difluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1,1-difluoroethane typically involves the reaction of 1,1-difluoroethane with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
CH3OCH2Cl+CH2F2→CH3OCH2CH2F2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethoxy)-1,1-difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with NaOH can yield 2-(hydroxymethoxy)-1,1-difluoroethane, while oxidation with KMnO4 can produce 2-(formyloxymethoxy)-1,1-difluoroethane.
Scientific Research Applications
2-(Chloromethoxy)-1,1-difluoroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethoxy)-1,1-difluoroethane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the biological activity of these molecules, making the compound useful in various biochemical and pharmacological studies.
Comparison with Similar Compounds
1,1-Difluoroethane (HFC-152a; CAS 75-37-6)
- Structure : C₂H₄F₂, lacking chlorine and methoxy groups.
- Properties: Lower molecular weight (66.05 g/mol), gas at room temperature (boiling point: -24.7°C), non-flammable under standard conditions .
- Applications : Refrigerant, aerosol propellant, and intermediate in synthesizing 1-chloro-1,1-difluoroethane .
1,1-Dichloroethane (CAS 75-34-3)
- Structure : C₂H₄Cl₂, with two chlorine atoms at the 1-position.
- Properties : Higher boiling point (78°C), liquid at room temperature, density 0.89 g/cm³, water-soluble .
- Applications : Solvent, intermediate in vinyl chloride production.
- Toxicity : Chronic exposure linked to hepatotoxicity and nephrotoxicity, unlike the acute hazards of 2-(chloromethoxy)-1,1-difluoroethane .
2-Chloro-1,1,1-trifluoroethane (CAS 75-88-7)
- Structure : C₂H₂ClF₃, with three fluorine atoms and one chlorine.
- Properties : Higher molecular weight (118.48 g/mol), boiling point -9.4°C .
- Applications : Refrigerant and fire suppressant.
Physicochemical Properties Comparison
Toxicological and Environmental Profiles
- This compound: Causes respiratory and dermal irritation; ozone-depleting .
- 1,1-Difluoroethane (HFC-152a) : Low acute toxicity but linked to abuse-related fatalities due to asphyxiation and cardiac arrhythmias .
- 1,1-Dichloroethane: Chronic exposure risks include liver/kidney damage and carcinogenicity (IARC Group 3) .
- 2-Chloro-1,1,1-trifluoroethane : Minimal acute toxicity but high GWP (1,430 compared to CO₂) .
Biological Activity
2-(Chloromethoxy)-1,1-difluoroethane is a fluorinated ether compound that has garnered attention due to its potential biological activities. With its unique chemical structure, it may interact with various biological systems, leading to both therapeutic and toxicological implications. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C3H4ClF2O
- Molecular Weight : 130.51 g/mol
- IUPAC Name : this compound
The presence of chlorine and fluorine atoms in its structure suggests potential reactivity and biological interactions that can be explored in various contexts.
Pharmacological Activity
Research into the pharmacological effects of this compound is limited, but some studies indicate potential applications in medicinal chemistry:
- Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit antimicrobial properties. The halogenated nature of this compound may enhance its ability to disrupt microbial cell membranes.
- Cytotoxicity : Some fluorinated compounds have shown cytotoxic effects against cancer cell lines. Further investigation into the cytotoxicity of this compound could reveal its potential as an anticancer agent.
Toxicological Profile
The toxicological aspects of this compound are critical for understanding its safety and potential health risks:
- Inhalation Toxicity : Similar compounds like difluoroethane have been associated with acute toxicity upon inhalation, including central nervous system (CNS) effects such as confusion and loss of consciousness . Given the structural similarities, it is plausible that this compound may exhibit similar inhalation toxicity.
- Cardiac Effects : Studies on difluoroethane indicate that inhalation can lead to dysrhythmias and myocardial injury due to alterations in ion currents in cardiac myocytes . This raises concerns regarding the cardiovascular safety profile of this compound.
Case Studies
A notable case study involving difluoroethane illustrates the potential risks associated with inhalation:
- Acute Psychosis Induced by Inhalation : A documented case highlighted an adult female who experienced acute psychosis following inhalation of difluoroethane. Symptoms included disorientation and agitation, which resolved with antipsychotic treatment . This case underscores the importance of monitoring for neuropsychiatric effects in individuals exposed to similar compounds.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity | Toxicity Profile |
|---|---|---|---|
| 1,1-Difluoroethane | Structure | Potential CNS depressant | Cardiac dysrhythmias |
| Chlorodifluoromethane | Structure | Antimicrobial properties | Respiratory irritant |
| 2-Fluoroethyl methyl ether | Structure | Cytotoxicity against cancer | Moderate toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
